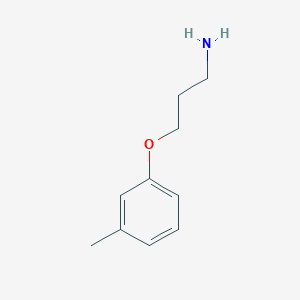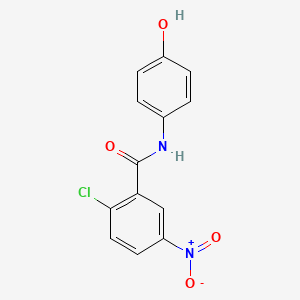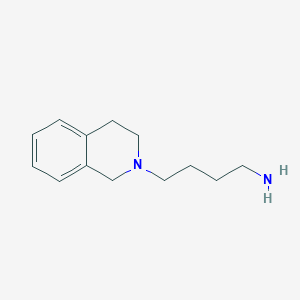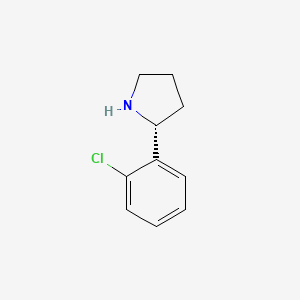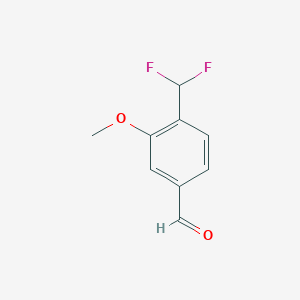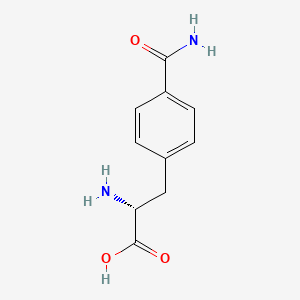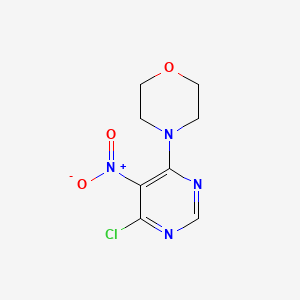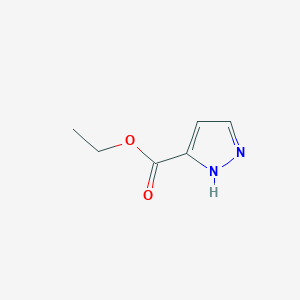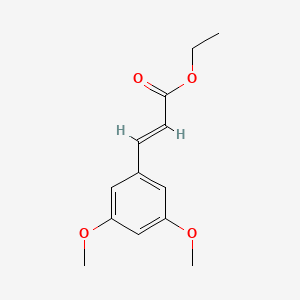
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate: is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester functional group. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate typically involves the esterification of 3,5-Dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction, thereby driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-Dimethoxycinnamic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 3,5-Dimethoxycinnamic acid and ethanol.
Reduction: 3,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications .
Medicine: The compound’s antimicrobial properties are of interest in the development of new antibiotics and antifungal agents. It has shown activity against various bacterial and fungal strains in vitro .
Industry: In the food and cosmetic industries, this compound is used as an additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of products .
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Ferulic Acid Ethyl Ester: Similar antioxidant and anti-inflammatory properties.
Sinapic Acid Ethyl Ester: Known for its antioxidant and neuroprotective effects.
3,4-Dimethoxycinnamic Acid Ethyl Ester: Shares similar structural features and biological activities.
Uniqueness: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its specific pharmacological properties .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3/b6-5+ |
InChI Key |
BYIUFYLSBXPKEU-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


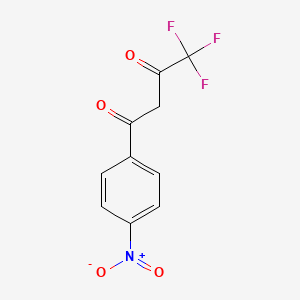

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)
